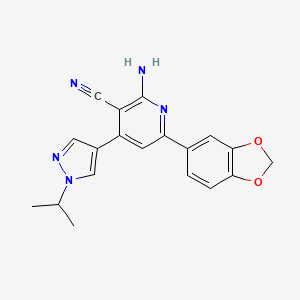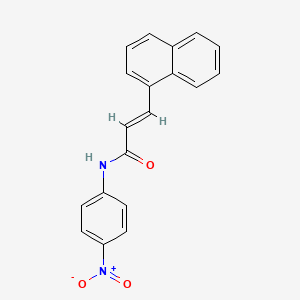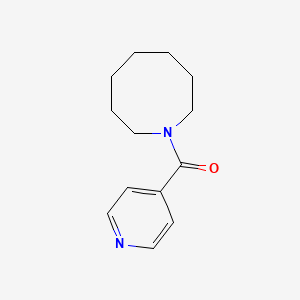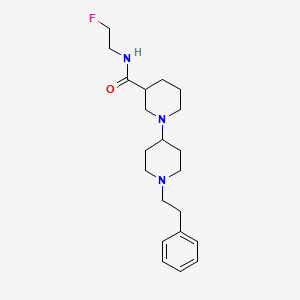
2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-isopropyl-1H-pyrazol-4-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-isopropyl-1H-pyrazol-4-yl)nicotinonitrile, also known as BPN14770, is a novel small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. BPN14770 is a highly selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in regulating intracellular signaling pathways. In
科学的研究の応用
2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-isopropyl-1H-pyrazol-4-yl)nicotinonitrile has been shown to have potential therapeutic applications in several areas, including neurodegenerative diseases, cognitive disorders, and cancer. In preclinical studies, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Down syndrome. This compound has also been shown to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.
作用機序
2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-isopropyl-1H-pyrazol-4-yl)nicotinonitrile selectively inhibits PDE4D, an enzyme that plays a key role in the regulation of intracellular signaling pathways. By inhibiting PDE4D, this compound increases the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in many cellular processes, including memory formation and cell proliferation. The increased levels of cAMP lead to downstream effects that ultimately result in the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of Alzheimer's disease and Down syndrome, this compound has been found to improve cognitive function and memory by increasing the levels of cAMP in the brain. This compound has also been shown to have anti-tumor effects in various cancer cell lines by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of 2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-isopropyl-1H-pyrazol-4-yl)nicotinonitrile is its high selectivity for PDE4D, which reduces the risk of off-target effects. This compound is also stable and can be easily synthesized in large quantities, making it a suitable compound for use in scientific research. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-isopropyl-1H-pyrazol-4-yl)nicotinonitrile. One area of interest is the potential therapeutic applications of this compound in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of more soluble analogs of this compound that can be administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its downstream effects on cellular processes.
合成法
The synthesis of 2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-isopropyl-1H-pyrazol-4-yl)nicotinonitrile involves several steps, including the preparation of the 1-isopropyl-1H-pyrazol-4-yl nicotinate, the 1,3-benzodioxole-5-carboxylic acid, and the coupling of the two intermediates using standard peptide coupling reagents. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of this compound has been optimized to ensure high yields and purity, making it a suitable compound for use in scientific research.
特性
IUPAC Name |
2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-propan-2-ylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-11(2)24-9-13(8-22-24)14-6-16(23-19(21)15(14)7-20)12-3-4-17-18(5-12)26-10-25-17/h3-6,8-9,11H,10H2,1-2H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUOGHHSABCIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=CC(=NC(=C2C#N)N)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(1-cyclobutylethyl)amino]methyl}-2-methoxy-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5414099.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5414101.png)


![4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenyl 4-methoxybenzoate](/img/structure/B5414126.png)
![3,4,5-trimethoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5414129.png)
![5-amino-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5414135.png)
![7-(difluoromethyl)-3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5414154.png)
![ethyl (2-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5414166.png)
![2-[(2-pyrimidinylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B5414178.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5414183.png)
![4-(hydroxymethyl)-1-[(2'-methoxy-3-biphenylyl)carbonyl]-4-azepanol](/img/structure/B5414192.png)
![2-[2-(trifluoromethyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5414194.png)
